molecular formula C11H21NO4 B1378863 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid CAS No. 1423031-71-3

2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid

Cat. No.: B1378863
CAS No.: 1423031-71-3
M. Wt: 231.29 g/mol
InChI Key: SEUXPDHPZUFZFQ-UHFFFAOYSA-N
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Description

“2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid” is a compound with the molecular weight of 231.29 g/mol . It has the IUPAC name “2-{[(tert-butoxycarbonyl)amino]methyl}-2-methylbutanoic acid” and the InChI code "1S/C11H21NO4/c1-6-11(5,8(13)14)7-12-9(15)16-10(2,3)4/h6-7H2,1-5H3,(H,12,15)(H,13,14)" . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. It contains a tert-butoxy carbonyl group attached to an amino group, which is then attached to a methyl group. This entire group is attached to the 2-position of a 2-methylbutanoic acid molecule .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 231.29 g/mol . The compound has a complex structure with several functional groups, including a tert-butoxy carbonyl group and an amino group .

Scientific Research Applications

Biosynthesis and Polymer Synthesis

Tertiary carbon atom-containing compounds like 2-hydroxyisobutyric acid (2-HIBA), derived from carboxylic acids similar to 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid, are identified as valuable building blocks for polymer synthesis. Biotechnological routes to 2-HIBA have shown significant progress, indicating the potential for large-scale biosynthesis from renewable carbon, which can replace conventional chemistry and petrochemicals as the carbon source (Rohwerder & Müller, 2010).

Structural Analysis and Material Science

Studies on polymorphic forms of compounds structurally related to this compound, such as N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, have been conducted to understand their molecular conformation and potential applications in material science. These forms exhibit characteristics conducive to forming hydrogen-bonded parallel β-sheet-like tapes, indicating unusual packing for protected dipeptides (Gebreslasie, Jacobsen, & Görbitz, 2011).

Food Chemistry and Aroma Compounds

The Ehrlich degradation pathway, involving the conversion of parent free amino acids into alcohols and acids by microbial enzymes, showcases the relevance of methylated amino acids and derivatives in understanding the formation of aroma compounds in fermented foods. This pathway highlights the mechanistic insights into the degradation mechanisms in food chemistry (Matheis, Granvogl, & Schieberle, 2016).

Chemical Synthesis and Drug Development

Research on the synthesis of orthogonally protected amino acids, employing derivatives similar to this compound as intermediates, underscores their importance in the development of novel pharmaceuticals. Such studies facilitate the creation of compounds with potential biological applications, including the synthesis of peptides with specific therapeutic targets (Liu, Park, Lee, & Burke, 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with enzymes such as transaminases, which catalyze the transfer of amino groups from amino acids to keto acids. This compound also interacts with other biomolecules, influencing the secretion of anabolic hormones and the supply of fuel during exercise . These interactions are essential for maintaining various physiological processes and enhancing mental performance during stress-related tasks .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the secretion of anabolic hormones, which play a crucial role in muscle growth and repair . Additionally, this compound can affect mental performance during stress-related tasks by influencing neurotransmitter levels and other cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules. It acts as a substrate for transaminases, facilitating the transfer of amino groups and contributing to the synthesis of peptides and proteins. The compound’s tert-butoxycarbonyl group can be removed under acidic conditions, allowing it to participate in various biochemical reactions . This deprotection process is crucial for its role in peptide synthesis and other applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . It is generally stable at room temperature but may degrade under extreme conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of proper storage and handling to maintain its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance muscle growth and improve mental performance . At higher doses, it may exhibit toxic or adverse effects, such as liver damage or metabolic disturbances . Understanding the dosage effects is crucial for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including amino acid metabolism and peptide synthesis . It interacts with enzymes such as transaminases and other cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for maintaining cellular homeostasis and supporting various physiological processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects. Understanding its transport and distribution is crucial for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It is typically localized in specific compartments or organelles, where it can interact with enzymes and other biomolecules to exert its effects. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

Properties

IUPAC Name

2-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-11(5,8(13)14)7-12-9(15)16-10(2,3)4/h6-7H2,1-5H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUXPDHPZUFZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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